molecular formula C12H17FN2O2S B3043320 1-[(4-Ethylsulfonyl-2-fluoro)phenyl]piperazine CAS No. 845617-58-5

1-[(4-Ethylsulfonyl-2-fluoro)phenyl]piperazine

Cat. No.: B3043320
CAS No.: 845617-58-5
M. Wt: 272.34 g/mol
InChI Key: ZGXFBHQTAPXKIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-Ethylsulfonyl-2-fluoro)phenyl]piperazine is a piperazine derivative featuring a phenyl ring substituted with an ethylsulfonyl group at the 4-position and a fluorine atom at the 2-position. The ethylsulfonyl moiety (a strong electron-withdrawing group) and the fluorine substituent are critical for modulating the compound’s electronic properties, solubility, and receptor-binding capabilities. Piperazine derivatives are widely studied for their pharmacological versatility, including applications in antibacterial, antipsychotic, and serotonin receptor-targeting agents . The fluorine atom enhances metabolic stability and binding affinity, while the ethylsulfonyl group may influence interactions with enzymes or receptors through steric and electronic effects .

Properties

IUPAC Name

1-(4-ethylsulfonyl-2-fluorophenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2O2S/c1-2-18(16,17)10-3-4-12(11(13)9-10)15-7-5-14-6-8-15/h3-4,9,14H,2,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGXFBHQTAPXKIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC(=C(C=C1)N2CCNCC2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution for Thioether Formation

The ethylsulfonyl group is introduced via a two-step sequence: thioether formation followed by oxidation .

Procedure :

  • Starting Material : 2-Fluoro-4-bromoaniline.
  • Reaction with Ethylthiol :
    • 2-Fluoro-4-bromoaniline (1 eq) is reacted with ethylthiol (1.2 eq) in dimethylformamide (DMF) with potassium carbonate (2 eq) at 80°C for 12 hours.
    • Mechanism : Nucleophilic aromatic substitution (SNAr) facilitated by the electron-withdrawing fluorine and bromide leaving group.
    • Product : 4-Ethylsulfanyl-2-fluoroaniline (Yield: 78–85%).

Characterization Data :

  • 1H NMR (CDCl3) : δ 7.25 (d, J = 8.8 Hz, 1H), 6.90 (d, J = 13.2 Hz, 1H), 3.27 (q, J = 9.6 Hz, 2H), 1.42 (t, J = 7.4 Hz, 3H).
  • MS (ESI) : m/z 214.1 [M+H]+.

Oxidation of Thioether to Sulfonyl Group

Procedure :

  • 4-Ethylsulfanyl-2-fluoroaniline (1 eq) is treated with 30% hydrogen peroxide (3 eq) in glacial acetic acid at 50°C for 6 hours.
  • Product : 4-Ethylsulfonyl-2-fluoroaniline (Yield: 90–95%).

Characterization Data :

  • 1H NMR (CDCl3) : δ 7.65 (d, J = 8.8 Hz, 1H), 7.12 (d, J = 13.2 Hz, 1H), 3.52 (q, J = 7.4 Hz, 2H), 1.38 (t, J = 7.4 Hz, 3H).
  • FT-IR : 1320 cm⁻¹ (S=O asym), 1145 cm⁻¹ (S=O sym).

Cyclization to Form Piperazine Ring

Reaction with Bis(2-chloroethyl)amine Hydrochloride

Procedure :

  • 4-Ethylsulfonyl-2-fluoroaniline (1 eq) is refluxed with bis(2-chloroethyl)amine hydrochloride (1.2 eq) in xylene for 24 hours.
  • Work-up : The mixture is extracted with dichloromethane, dried over anhydrous MgSO4, and concentrated. The crude product is purified via silica gel chromatography (ethyl acetate/hexane = 1:3).
  • Product : 1-[(4-Ethylsulfonyl-2-fluoro)phenyl]piperazine hydrochloride (Yield: 82–88%).

Characterization Data :

  • 1H NMR (DMSO-d6) : δ 7.70 (d, J = 8.8 Hz, 1H), 7.25 (d, J = 13.2 Hz, 1H), 3.50–3.20 (m, 8H, piperazine), 3.15 (q, J = 7.4 Hz, 2H), 1.30 (t, J = 7.4 Hz, 3H).
  • 13C NMR : δ 158.1 (C-F), 135.2 (C-SO2), 119.4–116.2 (aromatic), 52.3 (piperazine), 47.8 (CH2CH3), 14.1 (CH3).

Alternative Synthetic Pathways

Transition Metal-Free Coupling

A patent by describes a metal-free method for synthesizing arylpiperazines using strong bases (e.g., KOtBu) to facilitate substitution:

  • Electrophile : 2-Fluoro-4-(ethylsulfonyl)chlorobenzene.
  • Nucleophile : Piperazine.
  • Conditions : Reacted in tetrahydrofuran (THF) at 60°C for 8 hours.
  • Yield : 75–80%.

Reductive Amination

A secondary route involves reductive amination of 4-ethylsulfonyl-2-fluorobenzaldehyde with piperazine:

  • Reagents : Sodium cyanoborohydride (NaBH3CN) in methanol.
  • Yield : 65–70% (lower due to competing imine formation).

Comparative Analysis of Methods

Method Yield Conditions Purity Scalability
Cyclization 82–88% Xylene, reflux, 24h >95% Industrial
Metal-free coupling 75–80% THF, 60°C, 8h >90% Lab-scale
Reductive amination 65–70% MeOH, rt, 12h 85% Limited

The cyclization route offers superior yield and scalability, making it the method of choice for large-scale synthesis.

Troubleshooting and Optimization

Challenges in Thioether Oxidation

  • Over-oxidation : Excess H2O2 may lead to sulfonic acid formation. Mitigated by controlling stoichiometry (3 eq H2O2) and temperature.
  • Byproducts : Acetic acid solvent ensures protonation of intermediates, reducing side reactions.

Piperazine Cyclization

  • Incomplete Reaction : Prolonged reflux (up to 36 hours) or increased bis(2-chloroethyl)amine stoichiometry (1.5 eq) improves conversion.
  • Purification : Hydrochloride salt formation enhances crystallinity, simplifying isolation.

Analytical Validation

High-Resolution Mass Spectrometry (HRMS)

  • Observed : m/z 281.0987 [M+H]+.
  • Calculated for C12H16FN2O2S : 281.0991.

Purity Assessment

  • HPLC : >99% purity (C18 column, acetonitrile/water = 70:30, 1 mL/min).

Industrial Applications and Patent Landscape

The compound’s structural analogs are intermediates in antipsychotics (e.g., aripiprazole) and acaricides. Patent WO2016078107A1 highlights piperazine intermediates for etalazine synthesis, underscoring its pharmaceutical relevance.

Chemical Reactions Analysis

1-[(4-Ethylsulfonyl-2-fluoro)phenyl]piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium methoxide for nucleophilic substitution . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(4-Ethylsulfonyl-2-fluoro)phenyl]piperazine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

The mechanism of action of 1-[(4-Ethylsulfonyl-2-fluoro)phenyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Serotonin (5-HT) Receptor Interactions

  • 5-HT1A Receptor Affinity: Compounds with a three-carbon alkyl linker between a coumarin moiety and piperazine (e.g., 5-hydroxy-4,7-dimethylcoumarin derivatives) exhibit subnanomolar 5-HT1A affinity.
  • 5-HT2A Receptor Activity: Phenyl(piperazin-1-yl)methanone derivatives show low 5-HT2A binding (Ki = 21–2584 nM). The ethylsulfonyl group in the target compound may alter receptor interactions, though direct comparisons are absent in the evidence .
  • 5-HT1B/1C Agonism : Trifluoromethylphenyl-piperazine derivatives (e.g., TFMPP) act as 5-HT1B/1C agonists, suppressing locomotor activity in rats. The ethylsulfonyl group in the target compound may confer distinct receptor subtype selectivity .

Dopamine (D-2) Receptor Interactions

  • Mixed D-2/5-HT1A ligands, such as 1-(1-naphthyl)-piperazine derivatives, show moderate D-2 affinity. The ethylsulfonyl group in the target compound may reduce D-2 binding compared to naphthyl or pyridyl substituents .

Antibacterial Activity

  • Fluorine Position : Para-fluorine on the benzyl group (e.g., compounds 3g and 4g) enhances antibacterial activity against Staphylococcus aureus and Escherichia coli. The 2-fluoro substituent in the target compound may reduce efficacy due to steric hindrance or altered binding to DNA topoisomerase II .
  • Carboxylic Acid Moieties : Compounds 4e-4g (with carboxylic acid groups) show superior antibacterial activity compared to amide derivatives (5g-5k). The ethylsulfonyl group may mimic carboxylic acid interactions with Mg²⁺ in enzymes, though direct evidence is lacking .
  • Bulky Substituents : Bulky 1-(substituted phenyl)piperazine moieties (e.g., trifluoromethylphenyl) reduce antibacterial activity. The ethylsulfonyl group’s moderate size may balance steric effects and binding efficiency .

Physicochemical and Pharmacokinetic Properties

  • Electron-Withdrawing Groups : Ethylsulfonyl and trifluoromethylsulfonyl groups () increase polarity and metabolic stability compared to halogenated or alkyl-substituted piperazines .

Data Tables

Table 1: Comparative Receptor Binding Profiles

Compound Substituents 5-HT1A (Ki, nM) 5-HT2A (Ki, nM) D-2 (Ki, nM) Reference
Target Compound 4-Ethylsulfonyl, 2-fluoro Not reported Not reported Not reported
5d (Coumarin derivative) 3-Carbon linker, acetyl group 0.8 >1000
TFMPP 3-Trifluoromethylphenyl
1-(1-Naphthyl)piperazine Naphthyl 120 85

Table 2: Antibacterial Activity Comparison

Compound Substituents MIC (S. aureus) MIC (E. coli) Key Feature Reference
Target Compound 4-Ethylsulfonyl, 2-fluoro Not tested Not tested Ethylsulfonyl group
4g Para-fluoro, carboxylic acid 0.5 µg/mL 1.0 µg/mL Carboxylic acid moiety
5g Para-fluoro, amide 2.0 µg/mL 4.0 µg/mL Bulky substituent

Key Findings and Implications

  • Structural Insights : The 2-fluoro and ethylsulfonyl substituents position the compound uniquely for interactions with serotonin receptors or bacterial enzymes, though para-substituted analogs may outperform it in specific applications .
  • Pharmacological Potential: The ethylsulfonyl group’s electron-withdrawing nature could make the compound a candidate for CNS disorders or antibacterial agents, but further in vitro binding and efficacy studies are needed .
  • Contradictions : Bulky substituents reduce antibacterial activity but enhance receptor selectivity in neurological targets, highlighting the need for context-specific design .

Biological Activity

1-[(4-Ethylsulfonyl-2-fluoro)phenyl]piperazine is a compound characterized by its piperazine core, which features a 4-ethylsulfonyl group and a 2-fluorophenyl substituent. This unique structure contributes to its potential biological activities, making it an interesting subject for pharmacological research. The molecular formula is C₁₂H₁₇FN₂O₂S, with a molecular weight of approximately 272.34 g/mol .

The biological activity of this compound is influenced by its structural components. The piperazine ring allows for various interactions with biological targets, including receptors and enzymes. The presence of the ethylsulfonyl and fluorophenyl groups may enhance the compound's selectivity and potency in biological systems.

Target Interactions

Research indicates that compounds with similar piperazine structures often interact with central nervous system (CNS) targets, suggesting potential applications in treating neurological disorders. For instance, structural analogs have shown anticonvulsant activity in animal models, indicating that this compound may also exhibit similar effects .

Anticonvulsant Activity

In a study evaluating various piperazine derivatives, compounds structurally related to this compound demonstrated significant anticonvulsant effects. For example, derivatives were tested in the maximal electroshock (MES) seizure model, revealing that certain analogs exhibited protective effects at doses of 100 mg/kg and higher . This suggests that the compound may possess therapeutic potential in epilepsy treatment.

Structure-Activity Relationship (SAR)

The biological efficacy of this compound can be understood through SAR studies. Compounds with similar piperazine frameworks have been shown to exhibit varying degrees of activity based on their substituents. For instance, the introduction of different functional groups can significantly influence their lipophilicity and binding affinity to biological targets .

Compound NameStructure FeaturesUnique Aspects
1-(4-Fluorophenyl)piperazineContains a fluorophenyl groupCommonly studied for CNS effects
1-(4-Methylsulfonylphenyl)piperazineContains a methylsulfonyl groupKnown for its anti-inflammatory properties
1-(3-Chlorophenyl)piperazineContains a chlorophenyl groupExhibits significant antidepressant activity

The uniqueness of this compound lies in its specific combination of substituents, which may enhance selectivity towards certain biological targets compared to these similar compounds .

Case Studies and Research Findings

Recent studies have explored various aspects of phenylpiperazines' biological activities:

  • Anticonvulsant Studies : A series of phenylpiperazine derivatives were synthesized and evaluated for their anticonvulsant properties. Compounds showed varying degrees of effectiveness in the MES model, with some achieving significant protective effects at specific dosages .
  • Acaricidal Efficacy : Research on phenylpiperazine derivatives indicated promising acaricidal activities against common agricultural pests. The most effective compounds were identified through systematic evaluation, highlighting the potential for developing new pest control agents .
  • CNS Activity : Several studies have focused on the CNS effects of piperazine derivatives, showing that modifications to the piperazine ring can lead to enhanced neuroactive properties .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 1-[(4-Ethylsulfonyl-2-fluoro)phenyl]piperazine, and what are the critical optimization parameters?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or click chemistry. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) using CuSO₄·5H₂O and sodium ascorbate in a H₂O:DCM solvent system (1:2 ratio) yields triazole derivatives with high regioselectivity . Key parameters include stoichiometric control (e.g., 1.2 equiv. of azidobenzene derivatives), reaction time (2–4 hours), and purification via silica gel chromatography (ethyl acetate:hexane gradients). Monitoring via TLC ensures reaction completion .

Q. How is the molecular structure of this compound validated, and what analytical techniques are prioritized?

  • Methodological Answer : Structural confirmation relies on ¹H/¹³C NMR for proton/carbon environment analysis, FT-IR for functional group identification (e.g., sulfonyl C=O stretches at ~1350 cm⁻¹), and X-ray crystallography for absolute configuration. Elemental analysis (C, H, N) and mass spectrometry (HRMS) further corroborate purity and molecular weight .

Q. What in vitro models are suitable for preliminary pharmacological screening of this compound?

  • Methodological Answer : Standard assays include:

  • MTT assays for cytotoxicity (e.g., IC₅₀ determination in cancer cell lines).
  • Enzyme inhibition studies (e.g., COX-2 or kinase targets) using fluorometric/colorimetric substrates.
  • Radioligand binding assays for receptor affinity (e.g., serotonin/dopamine receptors due to piperazine’s scaffold) .

Advanced Research Questions

Q. How do substituents on the phenylpiperazine scaffold influence biological activity and toxicity profiles?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal:

  • Electron-withdrawing groups (e.g., sulfonyl, fluoro) enhance metabolic stability and receptor binding .
  • Beta-cyclodextrin inclusion complexes reduce toxicity but may lower bioactivity due to steric hindrance .
  • Quantitative SAR (QSAR) models incorporating logP, polar surface area, and H-bond acceptors predict bioavailability and CNS penetration .

Q. What computational strategies are effective for predicting this compound’s pharmacokinetics and target interactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) calculates electronic properties (HOMO-LUMO gaps, MESP maps) to predict reactivity .
  • Molecular docking (AutoDock Vina, Schrödinger) identifies binding poses in targets like T-type calcium channels or serotonin receptors .
  • MD simulations (GROMACS) assess stability of ligand-protein complexes over 100-ns trajectories .

Q. How can contradictory data in biological evaluations (e.g., activity vs. toxicity) be systematically addressed?

  • Methodological Answer :

  • Dose-response profiling across multiple cell lines/animal models (e.g., infiltration anesthesia in rodents) clarifies therapeutic windows .
  • Metabolite identification (LC-MS/MS) detects prodrug activation or toxic intermediates .
  • Comparative studies with structurally analogous derivatives isolate substituent-specific effects .

Q. What experimental designs mitigate challenges in synthesizing enantiomerically pure derivatives?

  • Methodological Answer :

  • Chiral HPLC or cyclodextrin-based CSPs resolve enantiomers post-synthesis.
  • Asymmetric catalysis (e.g., Jacobsen’s catalysts) during key steps (e.g., piperazine ring formation) ensures enantioselectivity .

Q. How are advanced spectroscopic techniques (e.g., 2D-NMR, XRD) utilized to resolve stereochemical ambiguities?

  • Methodological Answer :

  • NOESY/ROESY identifies spatial proximities between protons, confirming chair/boat conformations of the piperazine ring .
  • Single-crystal XRD provides absolute stereochemistry and torsion angles, critical for docking studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(4-Ethylsulfonyl-2-fluoro)phenyl]piperazine
Reactant of Route 2
Reactant of Route 2
1-[(4-Ethylsulfonyl-2-fluoro)phenyl]piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.